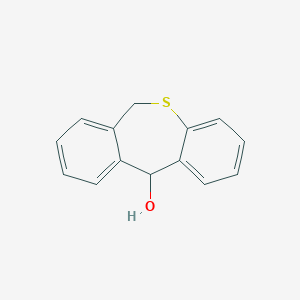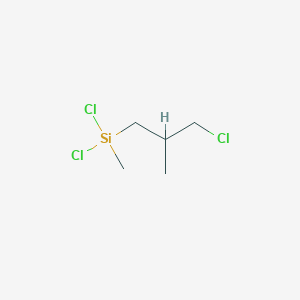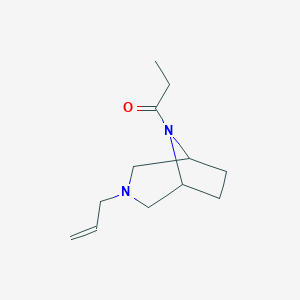
3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as APO, is a bicyclic compound that has shown promising results in scientific research. APO has been studied for its potential use in treating various diseases, including Parkinson's disease, schizophrenia, and drug addiction.
Mechanism of Action
The mechanism of action of 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to act as a partial agonist at the D2 dopamine receptor. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane also has affinity for the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase dopamine release in the striatum, which is a brain region involved in movement and reward. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is a brain region involved in cognitive function. Additionally, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase the release of glutamate in the nucleus accumbens, which is a brain region involved in reward and addiction.
Advantages and Limitations for Lab Experiments
3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several advantages for lab experiments, including its high potency and selectivity for the D2 dopamine receptor. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is also relatively stable and can be stored for extended periods of time. However, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has some limitations, including its relatively low solubility in water and its potential for non-specific binding to other receptors.
Future Directions
Future research on 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane could focus on its potential use in treating other diseases, such as depression and anxiety. Additionally, further studies could investigate the long-term effects of 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane on dopamine release and the potential for tolerance to develop. Finally, future research could investigate the potential for 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane to be used in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves a multi-step process that starts with the reaction of 2,5-dimethoxytetrahydrofuran with allylamine to form an intermediate compound. This intermediate is then reacted with propionyl chloride to form 3-allyl-8-propionyl-2,5-dimethoxytetrahydrofuran. The final step involves the reaction of this compound with ammonia to form 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane.
Scientific Research Applications
3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential use in treating various diseases. In Parkinson's disease, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase dopamine release, which is a neurotransmitter that is depleted in Parkinson's patients. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been studied for its potential use in treating schizophrenia, where it has been shown to decrease the symptoms of the disease. Additionally, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential use in treating drug addiction, where it has been shown to decrease drug-seeking behavior.
properties
CAS RN |
1798-46-5 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-(3-prop-2-enyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
InChI |
InChI=1S/C12H20N2O/c1-3-7-13-8-10-5-6-11(9-13)14(10)12(15)4-2/h3,10-11H,1,4-9H2,2H3 |
InChI Key |
INPYZYGYRQOSMA-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=C |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=C |
synonyms |
3-Allyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)

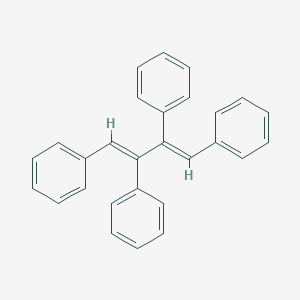
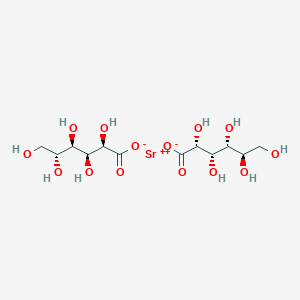
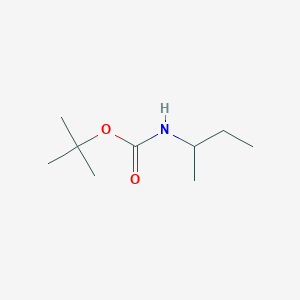

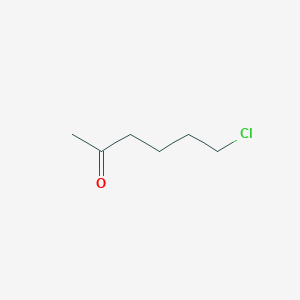
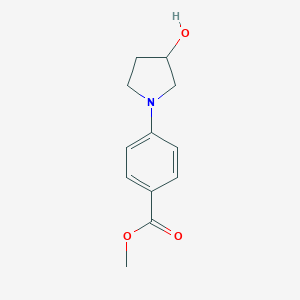
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)

